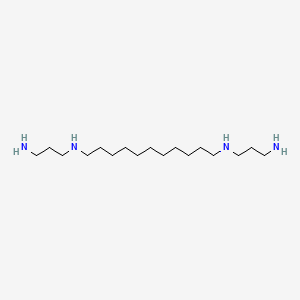
7-Nitro-3H-2,1-benzothiaselenol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-3H-2,1-benzothiaselenol-3-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3H-2,1-benzothiaselenol-3-one typically involves the nitration of 3H-2,1-benzothiaselenol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiaselenol ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3H-2,1-benzothiaselenol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiaselenol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure and the presence of sulfur and selenium atoms make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Nitro-3H-2,1-benzothiaselenol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. Additionally, the sulfur and selenium atoms in the compound can participate in redox reactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3H-1,2-Benzothiaselenol-3-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-2,1-benzothiaselenol-3-one: Similar structure but may have different reactivity and applications due to positional isomerism.
Uniqueness
7-Nitro-3H-2,1-benzothiaselenol-3-one is unique due to the presence of both sulfur and selenium atoms in its heterocyclic ring, along with the nitro group. This combination of elements and functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
120404-24-2 |
|---|---|
Molecular Formula |
C7H3NO3SSe |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
7-nitro-2,1-benzothiaselenol-3-one |
InChI |
InChI=1S/C7H3NO3SSe/c9-7-4-2-1-3-5(8(10)11)6(4)13-12-7/h1-3H |
InChI Key |
DHPNMMPPSWIDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)




